1-(3-Fluorophenyl)-3-(2-phenoxyethyl)urea
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Overview
Description
1-(3-Fluorophenyl)-3-(2-phenoxyethyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a fluorophenyl group and a phenoxyethyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Fluorophenyl)-3-(2-phenoxyethyl)urea can be synthesized through a multi-step process involving the reaction of 3-fluoroaniline with 2-phenoxyethyl isocyanate. The reaction typically occurs under controlled conditions, such as specific temperatures and solvents, to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions. The process may include purification steps such as recrystallization or chromatography to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluorophenyl)-3-(2-phenoxyethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorophenyl and phenoxyethyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in various substituted urea compounds.
Scientific Research Applications
1-(3-Fluorophenyl)-3-(2-phenoxyethyl)urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)-3-(2-phenoxyethyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-(3-Chlorophenyl)-3-(2-phenoxyethyl)urea
- 1-(3-Bromophenyl)-3-(2-phenoxyethyl)urea
- 1-(3-Methylphenyl)-3-(2-phenoxyethyl)urea
Comparison: 1-(3-Fluorophenyl)-3-(2-phenoxyethyl)urea is unique due to the presence of the fluorine atom, which can influence its chemical and biological properties. Compared to its chlorinated, brominated, or methylated analogs, the fluorinated compound may exhibit different reactivity, stability, and biological activity, making it a valuable compound for specific applications.
Properties
IUPAC Name |
1-(3-fluorophenyl)-3-(2-phenoxyethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2/c16-12-5-4-6-13(11-12)18-15(19)17-9-10-20-14-7-2-1-3-8-14/h1-8,11H,9-10H2,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKFBXRHSKQCHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)NC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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